Product packaging for L-Lyxonate(Cat. No.:)

L-Lyxonate

Cat. No.: B1261017
M. Wt: 165.12 g/mol
InChI Key: QXKAIJAYHKCRRA-PZGQECOJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

L-Lyxonate is the conjugate base of L-lyxonic acid and is a key intermediate in a recently identified catabolic pathway in microorganisms . Research has elucidated a novel metabolic route in Pseudomonas aeruginosa and other species where this compound is used as a carbon source . In this pathway, the first and critical step is the dehydration of this compound to 2-keto-3-deoxy-L-lyxonate, a reaction catalyzed by the enzyme this compound dehydratase (LyxD) . This enzyme is a member of the mandelate racemase subgroup within the enolase superfamily . The pathway continues with further dehydration and oxidation steps, ultimately yielding alpha-ketoglutarate, a central intermediate in the citric acid cycle . The study of this compound and its associated pathway provides valuable insights into the diverse metabolic capabilities of bacteria and the evolution of enzymatic functions, offering a model for assigning physiological roles to previously uncharacterized enzymes . KEGG compound database classifies this compound as involved in metabolic pathways including pentose and glucuronate interconversions, and ascorbate and aldarate metabolism . This product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9O6- B1261017 L-Lyxonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9O6-

Molecular Weight

165.12 g/mol

IUPAC Name

(2R,3R,4S)-2,3,4,5-tetrahydroxypentanoate

InChI

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3+,4+/m0/s1

InChI Key

QXKAIJAYHKCRRA-PZGQECOJSA-M

Isomeric SMILES

C([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)[O-])O)O)O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of L Lyxonate

L-Lyxonate as an Intermediate in L-Ascorbate Catabolism

L-Ascorbate catabolism is a complex process, and this compound emerges as a key metabolite in novel degradation pathways identified in specific bacteria.

Ralstonia eutropha H16 (also known as Cupriavidus necator ATCC 17699), a soil bacterium, possesses a unique pathway for utilizing L-ascorbate as its sole carbon source wikidata.orgfishersci.co.ukthegoodscentscompany.com. This pathway differs from the previously characterized Escherichia coli catabolic pathways (ula and sga gene clusters) wikidata.orgfishersci.co.uknih.gov. The L-ascorbate catabolic pathway in R. eutropha H16 is encoded in three distinct gene clusters or modules wikidata.orgfishersci.co.uk.

In R. eutropha H16, L-ascorbate is initially oxidized and ring-opened to form 2,3-diketo-L-gulonate (DKG) wikidata.orgfishersci.co.ukthegoodscentscompany.com. This DKG then undergoes an unprecedented benzilic acid rearrangement, catalyzed by a protein with a WD40-like fold, to yield 2-carboxy-L-lyxonolactone wikidata.orgfishersci.co.ukthegoodscentscompany.comnih.gov. Subsequently, this lactone is hydrolyzed by an enzyme belonging to the amidohydrolase superfamily, producing 2-carboxy-L-lyxonate wikidata.orgfishersci.co.ukthegoodscentscompany.comnih.gov. This compound is then formed from 2-carboxy-L-lyxonate wikidata.orgfishersci.co.uk.

The conversion of 2-carboxy-L-lyxonate to this compound in R. eutropha H16 is catalyzed by 2-Carboxy-L-lyxonate Decarboxylase (ClxD), an enzyme classified within the PdxA family of oxidative decarboxylases wikidata.orgfishersci.co.ukthegoodscentscompany.comnih.gov. ClxD performs a novel decarboxylation reaction that uniquely utilizes NAD+ catalytically as a cofactor, rather than a cosubstrate wikidata.orgfishersci.co.ukthegoodscentscompany.comnih.gov. This enzyme catalyzes the NAD+-dependent oxidation of the C3 alcohol to a ketone, followed by a single decarboxylation of the β-keto diacid intermediate fishersci.co.uk. The tightly bound NADH then reduces the β-keto monoacid to yield this compound and regenerate the NAD+ cofactor fishersci.co.uk. Experimental evidence, including the use of 13C-labeled L-ascorbate, confirmed the reaction sequence from L-ascorbate to this compound, showing that C1 of L-ascorbate becomes C1 of this compound, while C2 of L-ascorbate is released as CO2 wikidata.org. Deletion of the clxD gene in R. eutropha abolished its ability to grow with L-ascorbate as a carbon source, highlighting its essential role in this pathway fishersci.co.uk.

L-Ascorbate catabolism pathways vary among organisms. In general, L-ascorbate is oxidized to dehydroascorbic acid (DHA), which can then undergo irreversible degradation if not recycled back to L-ascorbate nih.govresearchgate.net. This degradation often involves hydrolysis to 2,3-diketogulonic acid (DKG) nih.govresearchgate.net. DKG is a metabolically labile compound that can undergo further non-oxidative reactions, such as benzilic acid rearrangements, to form various C6 branched-chain compounds, including 2-carboxy-L-lyxonolactone and 2-carboxy-L-lyxonate massbank.eu. These C6 compounds can then slowly lose a carboxyl group to form C5 sugar acids like this compound and L-xylonate massbank.eu. While some bacterial pathways, like that in R. eutropha, directly utilize these intermediates, the enzymes responsible for all steps in plant ascorbate (B8700270) degradation are still being characterized nih.gov.

Pathway in Ralstonia eutropha H16

Enzymatic Roles: 2-Carboxy-L-lyxonate Decarboxylase (ClxD)

This compound Degradation Pathways in Microorganisms

Beyond its formation from L-ascorbate, this compound itself is subject to further degradation in various microorganisms, leading to central metabolic intermediates.

A well-characterized this compound degradation pathway exists in Pseudomonas aeruginosa PAO1 doi.orgctpharma.com.trnih.govwikipedia.org. In this bacterium, this compound serves as a carbon source doi.org. The initial step in this pathway is the dehydration of this compound, catalyzed by the enzyme this compound dehydratase (LyxD) doi.orgctpharma.com.trnih.govwikipedia.org. LyxD belongs to an isofunctional family within the mandelate (B1228975) racemase subgroup of the enolase superfamily doi.orgctpharma.com.tr. This dehydration reaction produces 2-keto-3-deoxy-L-lyxonate (L-Kdl), also known as 2-keto-3-deoxy-5R-hydroxypentanoate or 2-keto-3-deoxy-L-arabinonate ctpharma.com.trnih.gov.

The subsequent steps involve further dehydration of 2-keto-3-deoxy-L-lyxonate by a 2-keto-3-deoxy-L-lyxonate dehydratase, which yields α-ketoglutarate semialdehyde (αKGS) doi.orgnih.govwikipedia.org. Finally, α-ketoglutarate semialdehyde is oxidized by a dehydrogenase to produce α-ketoglutarate, which then enters the citric acid cycle doi.orgctpharma.com.trnih.govwikipedia.org. This pathway for this compound catabolism has been identified in hundreds of bacteria, including pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii fishersci.co.ukthegoodscentscompany.comnih.gov.

Catabolic Cascade in Pseudomonas aeruginosa PAO1

Pseudomonas aeruginosa PAO1 possesses a specific and well-characterized catabolic pathway for this compound, transforming it into α-ketoglutarate through a three-step enzymatic cascade nih.govwikipedia.orgebi.ac.uk. This pathway represents a novel degradation route for this compound wikipedia.orgebi.ac.uk.

Initial Dehydration of this compound by this compound Dehydratase (LyxD)

The first committed step in this compound catabolism in P. aeruginosa PAO1 involves the dehydration of this compound to 2-Keto-3-Deoxy-L-Lyxonate (L-Kdl), also known as 2-dehydro-3-deoxy-L-arabinonate nih.govwikipedia.orgebi.ac.ukbioregistry.io. This reaction is catalyzed by this compound dehydratase (LyxD) wikipedia.orgebi.ac.uk. LyxD belongs to an isofunctional family within the mandelate racemase (MR) subgroup of the enolase superfamily wikipedia.orgebi.ac.uk. In vitro kinetic experiments have demonstrated that LyxD exhibits catalytic efficiencies of approximately 104 M–1 s–1 wikipedia.orgebi.ac.uk. Structural analyses of LyxD from Labrenzia aggregata IAM 12614, which shares sequence conservation with P. aeruginosa LyxD, revealed a conserved catalytic His-Asp dyad and a KxR motif in its active site, crucial for enzyme function wikipedia.orgebi.ac.uk.

Second Dehydration of 2-Keto-3-Deoxy-L-Lyxonate (L-Kdl) by L-Kdl Dehydratase

Following the initial dehydration, the intermediate 2-Keto-3-Deoxy-L-Lyxonate (L-Kdl) undergoes a second dehydration step wikipedia.orgebi.ac.uk. This reaction is catalyzed by L-Kdl dehydratase, converting L-Kdl into α-ketoglutarate semialdehyde (2,5-Dioxopentanoate) wikipedia.orgebi.ac.uk. In P. aeruginosa PAO1, the putative L-Kdl dehydratase is a member of the fumarylacetoacetate hydrolase (FAH) superfamily . It is noteworthy that while P. aeruginosa PAO1 utilizes an FAH superfamily enzyme, other organisms may employ L-Kdl dehydratases from the dihydrodipicolinate synthase (DHDPS) superfamily .

Terminal Oxidation to α-Ketoglutarate by α-Ketoglutarate Semialdehyde Dehydrogenase (αKGSDH)

The final step in the this compound catabolic pathway involves the oxidation of α-ketoglutarate semialdehyde to α-ketoglutarate wikipedia.orgebi.ac.uk. This reaction is mediated by α-ketoglutarate semialdehyde dehydrogenase (αKGSDH) wikipedia.orgebi.ac.uk. The resulting α-ketoglutarate is a central metabolic intermediate, directly entering the citric acid cycle wikipedia.orgebi.ac.ukgithub.com.

Genomic and Transcriptomic Evidence for Pathway Regulation in Pseudomonas aeruginosa PAO1

Genomic and transcriptomic studies provide strong evidence for the regulation of the this compound catabolic pathway in Pseudomonas aeruginosa PAO1. Growth studies have confirmed that P. aeruginosa PAO1 can utilize this compound as a sole carbon source nih.govwikipedia.orgebi.ac.uk. Quantitative reverse transcription PCR (qRT-PCR) analyses revealed a significant upregulation of the genes encoding LyxD, the putative L-Kdl dehydratase, and αKGSDH when P. aeruginosa PAO1 is grown on this compound as the carbon source, compared to growth on D-glucose nih.gov. This upregulation typically ranges from 5- to 20-fold nih.gov. These genes are located in a conserved genome neighborhood and are cotranscribed, suggesting a coordinated regulation of the entire pathway nih.gov.

Table 1: Gene Upregulation in Pseudomonas aeruginosa PAO1 Grown on this compound

EnzymeGene Upregulation (Fold Change vs. D-Glucose)
This compound Dehydratase (LyxD)5-20 nih.gov
L-Kdl Dehydratase5-20 nih.gov
α-Ketoglutarate Semialdehyde Dehydrogenase (αKGSDH)5-20 nih.gov

Comparative Analysis of this compound Catabolism Across Bacterial Species

While the this compound catabolic pathway is well-defined in Pseudomonas aeruginosa PAO1, comparative analyses indicate that similar pathways exist in a wide range of other bacterial species. This suggests a conserved metabolic strategy for this compound utilization across the bacterial kingdom. However, not all bacteria possess this capability; for instance, Escherichia coli is unable to metabolize this compound nih.gov.

Beyond direct this compound catabolism, this compound can also serve as an intermediate in the catabolism of other sugar acids. For example, Ralstonia eutropha H16 (also known as Cupriavidus necator ATCC 17699) utilizes L-ascorbate (vitamin C) as a sole carbon source, and this compound is produced as an intermediate in this process. The this compound thus generated is then catabolized to α-ketoglutarate via a pathway analogous to that characterized in P. aeruginosa. Furthermore, studies on Mycobacterium smegmatis have shown that while primarily degrading D-ribonate, this compound can also be catalyzed by similar enzymes in a related catabolic pathway.

This compound as a Microbial Carbon Source

This compound serves as a viable carbon source for the growth of various microorganisms, most notably Pseudomonas aeruginosa PAO1 nih.govwikipedia.orgebi.ac.uk. Growth studies conducted in M9 minimal medium supplemented with 0.4% this compound demonstrate the ability of P. aeruginosa PAO1 to thrive on this compound nih.gov. This highlights this compound's ecological importance as a nutrient for bacteria in diverse environments. In addition to this compound, P. aeruginosa PAO1 has also been observed to utilize other related sugar acids, such as D-gulonate, L-mannonate, and L-arabinonate, as carbon sources nih.gov.

Integration of this compound Pathways with Central Metabolic Networks (e.g., Citric Acid Cycle)

The metabolic pathways involving this compound demonstrate a direct and significant integration with central metabolic networks, particularly the citric acid cycle (TCA cycle). The critical point of this integration occurs during this compound catabolism.

As detailed in the catabolic pathway, the final product of this compound degradation in Pseudomonas aeruginosa PAO1 is α-ketoglutarate. [Initial Search 1, 4, 5, 8] α-ketoglutarate is a well-established and crucial intermediate of the citric acid cycle. [Initial Search 1, 4, 5, 8] This direct conversion allows the carbon atoms derived from this compound to be channeled into the citric acid cycle, where they can be further oxidized to generate ATP (adenosine triphosphate) for cellular energy or serve as precursors for various biosynthetic pathways, including amino acid synthesis. [Initial Search 1, 4, 5, 8]

The ability of P. aeruginosa PAO1 to utilize this compound as a sole carbon source underscores the physiological relevance of this pathway and its direct link to the organism's central metabolism. [Initial Search 1, 5] This integration highlights this compound's role as a metabolic entry point for certain sugar acids into the core energy-generating and biosynthetic machinery of the cell.

Table 3: Key Metabolites and Enzymes Linking this compound to the Citric Acid Cycle

Metabolite/EnzymeRole in this compound MetabolismLink to Central Metabolism
This compoundInitial substrate for degradationEnters catabolic pathway
α-ketoglutarate semialdehyde (αKGS)Intermediate in this compound catabolismPrecursor to α-ketoglutarate
Dehydrogenase (KgsD)Catalyzes oxidation of αKGSProduces α-ketoglutarate
α-ketoglutarateFinal product of this compound catabolismDirect intermediate of the Citric Acid Cycle [Initial Search 1, 4, 5, 8]

Enzymology of L Lyxonate Metabolism

L-Lyxonate Dehydratase (LyxD)

Metal Ion Requirements for Catalysis (e.g., Mg²⁺)

Substrate Promiscuity and Kinetic Specificity

The this compound dehydratase (LyxD) has been confirmed through both in vitro enzymatic activity and in vivo metabolic function studies to specifically catalyze the dehydration of this compound. nih.govacs.org This enzyme belongs to an isofunctional family within the mandelate (B1228975) racemase subgroup of the enolase superfamily. nih.govacs.org While the concept of enzyme promiscuity, where enzymes can accept a range of substrates or direct seemingly unrelated catalytic chemistries, is a recognized phenomenon in enzymology, specific data detailing broad substrate promiscuity for LyxD beyond its primary role in this compound dehydration are not extensively highlighted in the provided research findings. tainstruments.comscispace.comnih.gov The catalytic efficiency observed for LyxD is consistent with those of other families within the mandelate racemase subgroup, suggesting a focused kinetic specificity for this compound. nih.govacs.org

In Vitro Enzymatic Activity and Kinetic Characterization

Table 1: Reported Catalytic Efficiencies of this compound Pathway Enzymes

EnzymeOrganismCatalytic Efficiency (kcat/Km)Reference
This compound dehydratase (LyxD)Pseudomonas aeruginosa PAO1~10^4 M^–1 s^–1 nih.govacs.org
α-ketoglutarate semialdehyde dehydrogenase (αKGSDH)Pseudomonas aeruginosa PAO110^5 M^–1 s^–1 acs.orgnih.gov

2-Keto-3-Deoxy-L-Lyxonate Dehydratase (L-Kdl Dehydratase)

Following the LyxD-catalyzed dehydration, 2-keto-3-deoxy-L-lyxonate (L-Kdl) undergoes a second dehydration step catalyzed by 2-keto-3-deoxy-L-lyxonate dehydratase (L-Kdl dehydratase). acs.orgnih.gov This reaction yields α-ketoglutarate semialdehyde (αKGS). acs.orgnih.gov L-Kdl dehydratase plays a critical role in channeling the this compound catabolic pathway towards the citric acid cycle. acs.orgnih.gov

Classification within the Fumarylacetoacetate Hydrolase (FAH) Superfamily

The L-Kdl dehydratase found in Pseudomonas aeruginosa PAO1 is a member of the fumarylacetoacetate hydrolase (FAH) superfamily. acs.orgnih.govchemrxiv.orgresearchgate.net The FAH superfamily is known for its diverse enzymatic activities, often involving the hydrolysis or dehydration of substrates that can exist in enol or keto tautomeric forms. researchgate.netresearchgate.net Members of this superfamily typically contain a conserved FAH catalytic domain. researchgate.net

Comparison with Other Superfamily Homologs (e.g., Dihydrodipicolinate Synthase)

Interestingly, while Pseudomonas aeruginosa PAO1 encodes an L-Kdl dehydratase from the FAH superfamily, other organisms, such as Labrenzia aggregata IAM 12614, contain a gene encoding a member of the dihydrodipicolinate synthase (DHDPS) superfamily that performs the L-Kdl dehydratase function. acs.orgnih.govchemrxiv.orgresearchgate.netgoogle.com This highlights a functional convergence where different enzyme superfamilies can catalyze the same biochemical reaction.

The mechanistic differences between these two superfamilies are notable. For instance, the mechanism of the putative L-Kdl dehydratase reaction in the DHDPS superfamily is expected to involve the formation of a Schiff base between the substrate and an active site Lys residue. acs.orgresearchgate.net DHDPS enzymes, generally, catalyze the condensation of aspartate semialdehyde and pyruvate (B1213749) via a ping-pong mechanism involving a Schiff-base intermediate. ebi.ac.uk In contrast, FAH superfamily enzymes, such as 2-keto-3-deoxy-D-arabinonate dehydratase (KdaD), often utilize a divalent metal ion (e.g., Mg2+) in the active site to stabilize enolate anion intermediates and facilitate base-catalyzed dehydration. researchgate.net Despite these mechanistic distinctions, both superfamilies contain enzymes capable of dehydrating 2-keto-3-deoxy-L-lyxonate to α-ketoglutarate semialdehyde. acs.orgresearchgate.netgoogle.com

α-Ketoglutarate Semialdehyde Dehydrogenase (αKGSDH)

The final step in the this compound degradation pathway involves the oxidation of α-ketoglutarate semialdehyde (αKGS), the product of L-Kdl dehydratase, to α-ketoglutarate. acs.orgnih.govchemrxiv.org This reaction is catalyzed by α-ketoglutarate semialdehyde dehydrogenase (αKGSDH). acs.orgnih.govchemrxiv.org α-Ketoglutarate is a central metabolic intermediate that feeds directly into the citric acid cycle. acs.orgnih.govchemrxiv.org The αKGSDH from Pseudomonas aeruginosa PAO1 has been characterized in vitro, demonstrating a catalytic efficiency of 10^5 M^–1 s^–1. acs.orgnih.gov This enzyme's activity is crucial for the complete catabolism of this compound and its integration into core metabolic pathways. acs.orgnih.gov

2-Carboxy-L-Lyxonate Decarboxylase (ClxD)

2-Carboxy-L-Lyxonate Decarboxylase (ClxD) is an enzyme classified within the PdxA family of oxidative decarboxylases chemrxiv.orgnih.govresearchgate.net. This enzyme catalyzes a distinctive decarboxylation reaction that utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a catalytic cofactor chemrxiv.orgnih.govresearchgate.net. The primary function of ClxD is the conversion of 2-carboxy-L-lyxonate into this compound chemrxiv.orgnih.gov.

In the context of L-ascorbate catabolism in Ralstonia eutropha H16, 2-carboxy-L-lyxonate is generated from 2,3-diketo-L-gulonate. This precursor undergoes an unprecedented benzilic acid rearrangement, catalyzed by an enzyme named DkgM (or Dkg mutase), to form 2-carboxy-L-lyxonolactone. This lactone is then hydrolyzed by a member of the amidohydrolase superfamily to yield 2-carboxy-L-lyxonate, which subsequently becomes the substrate for ClxD chemrxiv.orgnih.gov. Kinetic parameters for DkgM, the enzyme producing 2-carboxy-L-lyxonolactone, have been reported as a catalytic rate constant (kcat) of 0.6 ± 0.1 s⁻¹, a Michaelis constant (Km) of 81 ± 7 μM, and a catalytic efficiency (kcat/Km) of 7.9 ± 1.8 × 10³ M⁻¹ s⁻¹ nih.gov.

EnzymeSubstrateProductkcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
DkgM (Dkg mutase)2,3-diketo-L-gulonate2-carboxy-L-lyxonolactone0.6 ± 0.181 ± 77.9 ± 1.8 × 10³

NAD+-Dependent Oxidative Decarboxylation Mechanism

The reaction involves the decarboxylation of 2-carboxy-L-lyxonate, facilitated by an internal oxidation and subsequent reduction at the C3 position, ultimately yielding this compound chemrxiv.orgnih.gov. Experimental evidence using 13C-labeled L-ascorbate has confirmed the reaction sequence, demonstrating that the C2 of L-ascorbate (which corresponds to the carboxylate group removed by ClxD) is expelled as carbon dioxide (CO2), while the C1 of L-ascorbate is retained as the C1 of the this compound product chemrxiv.org.

Proposed Reductive Step in the Catalytic Cycle

In general, NAD(P)+-dependent decarboxylases proceed via an oxidative mechanism . For ClxD, the tightly bound NAD+ cofactor is proposed to be reduced during the oxidative decarboxylation process and subsequently re-oxidized to complete the catalytic cycle and ensure its catalytic role without net consumption chemrxiv.orgresearchgate.net. This internal regeneration of NAD+ within the enzyme's active site constitutes the "reductive step" necessary to restore the enzyme to its initial state, ready for another round of catalysis.

Chemical Synthesis Approaches to L Lyxonate and Its Derivatives

Synthetic Methodologies for L-Lyxonate Derivatives

The development of efficient synthetic routes to this compound derivatives is crucial for accessing these valuable chiral building blocks. These routes frequently exploit the inherent chirality of natural sugars.

Stereoselective synthesis of this compound derivatives commonly originates from precursor pentose (B10789219) sugars, allowing for the precise control of stereochemistry. For instance, L-lyxonolactone, a pivotal intermediate, can be prepared from D-ribose. This synthesis involves a base-promoted hydrolysis of a 5-chlorinated D-ribonolactone derivative, which is accompanied by an inversion of configuration at the C-4 position semanticscholar.orgkab.ac.ugresearchgate.net. This double inversion strategy allows for the conversion of D-ribose, an inexpensive and readily available sugar, into the L-lyxo configuration.

Another approach involves the synthesis of D-lyxono-1,4-lactone from D-galactose. This multi-step process begins with the oxidation of D-galactose in a potassium hydroxide (B78521) (KOH) solution, which opens the pyranose ring and forms potassium D-lyxonate. Subsequent treatment with an alcoholic solution under acidic conditions facilitates furanose ring closure, yielding D-lyxono-1,4-lactone google.comresearchgate.net. Similarly, D-lyxose itself can be oxidized using bromine water to yield its corresponding γ- and δ-lactones researchgate.net. Methyl 2,4-anhydro-3,5-di-O-benzyl-D-lyxonate has also been synthesized starting from 1,2-O-isopropylidene-D-xylose, showcasing the utility of different pentose precursors researchgate.netresearchgate.net.

The introduction of specific chemical modifications, such as C-methyl groups and various protective groups, is integral to tailoring the properties and reactivity of this compound derivatives.

For instance, the preparation of a (5S)-5-C-methyl-β-L-lyxo-hexofuranose derivative, a precursor for the biologically active compound (+)-lactacystin, illustrates the strategic introduction of a methyl group at the C5 position, starting from D-glucose sciforum.net.

Protective groups are extensively used to control reactivity and ensure stereochemical integrity throughout multi-step syntheses. Common protecting groups include isopropylidene acetals, such as 2,3-O-isopropylidene-D-ribono-1,4-lactone, which is easily obtained from D-ribose semanticscholar.org. The formation of 2,3-O-isopropylidene-L-lyxono-1,4-lactone is also a key step in certain synthetic pathways researchgate.net. Tert-butyldimethylsilyl (TBS) ethers are employed for the protection of primary hydroxyl groups, as seen in the synthesis of L-lyxitol derivatives semanticscholar.org. Benzyl groups are also utilized for hydroxyl protection researchgate.netresearchgate.netsciforum.net. These protective groups enable selective transformations and facilitate the isolation of desired intermediates.

Lyxonolactone intermediates are central to many synthetic routes involving this compound. L-Lyxonolactone, for example, serves as a crucial intermediate in the synthesis of 1,4-dideoxy-1,4-imino-D-ribitol (DRB) from D-ribose semanticscholar.orgkab.ac.ugresearchgate.net. Its synthesis can be achieved through the base-promoted hydrolysis of a 5-chlorinated D-ribonolactone derivative, which results in a configurational inversion at the C-4 position semanticscholar.orgkab.ac.ugresearchgate.net. Upon acidification, the carboxylate intermediate readily cyclizes to form L-lyxonolactone semanticscholar.org. The commercial availability of L-lyxonolactone makes it an attractive starting material for rapid access to complex building blocks, particularly in the synthesis of nucleoside analogs nih.govacs.org. Furthermore, C5-homologation can be achieved through hydroboration-oxidation of L-lyxonolactone intermediates nih.govacs.org.

Introduction of Specific Chemical Modifications (e.g., C-methyl groups, protective groups)

This compound and its Derivatives in Stereoselective Organic Synthesis

This compound and its derivatives play a significant role in stereoselective organic synthesis, contributing to the construction of complex molecules with defined three-dimensional structures.

This compound derivatives, particularly oxetane-based structures, have found application in the synthesis of oligomers. Routes to oligomers (dimers, tetramers, hexamers) of oxetane-based dipeptide isosteres have been established using precursors like L-rhamnose or D-xylose ebi.ac.uknih.govacs.orgnih.gov. Importantly, equivalent D-lyxonate derivatives can be employed using similar synthetic strategies to yield corresponding dimers, tetramers, and hexamers ebi.ac.uknih.gov. These compounds represent a novel class of cyclic oligomers derived from oxetane-based sugar amino acids nih.gov. Conformational studies, including Circular Dichroism (CD) spectroscopy, have shown that silyl-protected D-lyxonate oligomers can exhibit ordered conformations in certain solutions, such as 2,2,2-trifluoroethanol (B45653) (TFE) ebi.ac.ukacs.org. Oxetane amino acids serve as valuable scaffolds for their incorporation into various oligomeric structures researchgate.netresearchgate.net.

Enzymatic transformations offer a powerful and highly stereoselective approach to synthesizing chiral products from this compound precursors. A notable example involves the compound 2-keto-3-deoxy-L-lyxonate, which acts as a substrate for the enzyme 2-keto-3-deoxy-L-rhamnonate aldolase (B8822740) (KDR aldolase, EC 4.1.2.53) uniprot.orgqmul.ac.ukgenome.jpacs.org. This enzyme catalyzes the reversible retro-aldol cleavage of 2-keto-3-deoxy-L-rhamnonate, and also of 2-keto-3-deoxy-L-lyxonate, into pyruvate (B1213749) and lactaldehyde uniprot.orgqmul.ac.uk. The ability of such aldolases to accept this compound-related substrates highlights their utility in biocatalytic cascades for chiral product formation.

Enzymatic synthesis, in general, is highly valued for its ability to produce enantiomerically pure chiral molecules with excellent selectivity and high yields, often under mild reaction conditions, which contrasts with traditional multi-step chemical synthesis that can be tedious and difficult to control stereochemically units.itpharmasalmanac.com. For instance, the enzymatic transesterification of methyl 2,4-anhydro-5-N-(t-butoxycarbonyl)amino-D-lyxonate was successfully achieved using lipase (B570770) L2 from Candida antarctica, demonstrating the utility of enzymes in modifying lyxonate derivatives researchgate.netresearchgate.net.

Advanced Structural Characterization and Computational Studies of L Lyxonate and Associated Enzymes

X-ray Crystallography of L-Lyxonate-Transforming Enzymes

X-ray crystallography is a powerful technique for elucidating the three-dimensional structures of proteins, offering critical details about their active sites and mechanisms of action.

LyxD from Labrenzia aggregata IAM 12614 (PDB ID: 3STP)

The this compound dehydratase (LyxD) from Labrenzia aggregata IAM 12614, a marine alphaproteobacterium known for biofilm formation, has been a subject of structural investigation acs.orgnih.govontosight.ai. The X-ray crystal structure of this enzyme, with the Protein Data Bank (PDB) ID 3STP, was determined in the presence of magnesium ions (Mg²⁺) in its active site acs.orgnih.gov. The enzyme exhibits a bidomain architecture, characteristic of members within the enolase superfamily, comprising an (α + β) capping domain and a (β/α)₇β-barrel domain nih.gov. The capping domain consists of residues 1–145 at the N-terminus and 377–390 at the C-terminus, while the barrel domain encompasses residues 146–337 nih.gov.

The crystallographic data for LyxD (PDB ID: 3STP) confirmed key features of its active site. LyxDs are characterized by a conserved catalytic His-Asp dyad, located at the ends of the seventh and sixth β-strands of the (β/α)₇β-barrel domain acs.orgnih.gov. Additionally, a conserved KxR motif is present at the end of the second β-strand acs.orgnih.gov. Mutational studies have underscored the importance of these residues, as substitutions for His 316 or Arg 179 resulted in enzyme inactivation acs.orgnih.gov. The presence of Mg²⁺ in the active site is crucial, as this metal ion is known to play a role in stabilizing enolate anion intermediates in the enolase superfamily acs.orgnih.gov.

While the PDB entry 3STP revealed the unliganded structure of LyxD with a closed "20s loop," a liganded structure with the substrate was not obtained acs.org. Despite the absence of a direct substrate-bound structure for 3STP, the elucidated active site architecture provides a foundational understanding of the residues poised for interaction with this compound. The conserved catalytic residues and the metal coordination site define the environment where substrate binding and catalysis are expected to occur, guiding hypotheses about the enzyme's mechanism of dehydration of this compound acs.orgnih.gov.

Elucidation of Active Site Architecture and Metal Coordination

Computational Approaches in this compound System Research

Computational methods complement experimental structural biology by providing dynamic insights into enzyme mechanisms and enabling large-scale functional predictions of uncharacterized proteins within metabolic pathways.

Molecular Dynamics Simulations for Enzyme Mechanism Elucidation

Molecular dynamics (MD) simulations are a valuable computational tool for investigating the conformational dynamics of enzymes and elucidating the atomic-level details of enzymatic reactions chemrxiv.orgnih.govmdpi.comuw.edu.plnih.gov. These simulations can reveal how enzymes bind substrates, undergo conformational changes during catalysis, and facilitate proton transfer, providing insights beyond what static crystal structures can offer chemrxiv.orgnih.govmdpi.comuw.edu.plnih.gov. While MD simulations have been successfully employed to understand the catalytic mechanisms of various enzymes, such as isocyanide hydratase, nucleolar essential protein 1 (Nep1), kainoid synthases, and galectin-3, specific detailed molecular dynamics studies focusing solely on this compound transforming enzymes were not identified in the provided search results chemrxiv.orgnih.govmdpi.comuw.edu.plnih.gov. However, the principles and methodologies of MD simulations are broadly applicable and could be utilized to further explore the dynamic aspects of this compound enzyme catalysis.

Genome Neighborhood Network Analysis for Functional Prediction

Genome neighborhood network (GNN) analysis is a powerful bioinformatic approach that leverages the genomic context of genes to predict the in vitro enzymatic activities and in vivo physiological functions of uncharacterized enzymes elifesciences.org. This method is particularly effective for identifying components of novel metabolic pathways, including enzymes, transport systems, and transcriptional regulators, by analyzing operons and gene clusters elifesciences.org.

In the context of this compound research, GNN analysis has been instrumental. For instance, the genome neighborhood of the gene encoding LyxD in Pseudomonas aeruginosa PAO1 is conserved across other members of the LyxD family acs.org. Functional predictions for proteins within this neighborhood are made based on the identities and functions of their closest homologs acs.org. Studies have shown that genes within the LyxD genome neighborhood are significantly upregulated (5- to 20-fold) when bacteria are grown on this compound as a carbon source, compared to growth on D-glucose acs.orgnih.gov. This upregulation strongly suggests their involvement in the this compound catabolic pathway acs.orgnih.gov. Furthermore, GNN analysis has guided the prediction of functions for encoded proteins in the L-ascorbate catabolic pathway, which ultimately yields this compound as an intermediate researchgate.netchemrxiv.org. This integrated approach of combining genomic context with experimental validation has been crucial in assigning biological roles to enzyme families involved in this compound metabolism acs.orgnih.gov.

Biological Roles and Research Applications of L Lyxonate

Role in Microbial Carbon Metabolism and Environmental Biotransformation

L-Lyxonate serves as a carbon source for various microorganisms, demonstrating its significance in microbial carbon metabolism and environmental biotransformation. nih.govacs.orgnih.gov For instance, Pseudomonas aeruginosa PAO1 has been shown to utilize this compound for growth. nih.govacs.orgnih.gov A novel catabolic pathway for this compound degradation has been elucidated in P. aeruginosa PAO1. nih.govacs.orgnih.gov This pathway initiates with the dehydration of this compound by this compound dehydratase (LyxD), followed by further dehydration of the product, 2-keto-3-deoxy-L-lyxonate, by 2-keto-3-deoxy-L-lyxonate dehydratase to yield α-ketoglutarate semialdehyde. nih.govacs.orgnih.gov The α-ketoglutarate semialdehyde is then oxidized by a dehydrogenase to form α-ketoglutarate, a central intermediate in the citric acid cycle. nih.govacs.orgnih.gov

Another bacterium, Ralstonia eutropha H16, also possesses the metabolic capacity to convert this compound into α-ketoglutarate, highlighting its role in the broader context of microbial carbon cycling. nih.govchemrxiv.orgchemrxiv.org this compound itself can be an environmental degradation product of L-ascorbate. nih.gov

Table 1: Key Enzymes in this compound Metabolism

Enzyme NameOrganismReaction/FunctionSuperfamily
This compound dehydratase (LyxD)Pseudomonas aeruginosa PAO1, Labrenzia aggregataDehydration of this compound to 2-keto-3-deoxy-L-lyxonateEnolase superfamily, Mandelate (B1228975) Racemase (MR) subgroup nih.govacs.orgnih.govacs.org
2-keto-3-deoxy-L-lyxonate dehydratasePseudomonas aeruginosa PAO1Dehydration of 2-keto-3-deoxy-L-lyxonate to α-ketoglutarate semialdehydeDHDPS superfamily, FAH superfamily nih.govacs.orgnih.govacs.org
α-ketoglutarate semialdehyde dehydrogenasePseudomonas aeruginosa PAO1Oxidation of α-ketoglutarate semialdehyde to α-ketoglutarateNot specified in search results

Significance as a Metabolite in Ascorbate (B8700270) Degradation Pathways

This compound plays a crucial role as a metabolite in the degradation pathways of L-ascorbate (Vitamin C) in various organisms, including plants and bacteria. nih.govchemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.net In the catabolic pathway of L-ascorbate, as characterized in Ralstonia eutropha, L-ascorbate undergoes a series of enzymatic transformations. nih.govchemrxiv.orgchemrxiv.org Initially, L-ascorbate is oxidized and hydrolyzed to 2,3-diketo-L-gulonate. nih.govchemrxiv.orgchemrxiv.org Subsequently, 2,3-diketo-L-gulonate serves as a substrate for a benzilic acid rearrangement, yielding 2-carboxy-L-lyxonolactone. nih.govchemrxiv.orgchemrxiv.org This lactone is then hydrolyzed to form 2-carboxy-L-lyxonate. nih.govchemrxiv.orgchemrxiv.org Finally, 2-carboxy-L-lyxonate is decarboxylated through an oxidative and reductive process to produce this compound. nih.govchemrxiv.orgchemrxiv.org

This compound, once formed, can be further catabolized to α-ketoglutarate, which can then enter central metabolic pathways like the citric acid cycle. nih.govnih.govacs.orgnih.govchemrxiv.orgchemrxiv.org In some contexts, this compound, along with L-xylonate, can potentially enter the pentose (B10789219) phosphate (B84403) pathway. researchgate.net

Table 2: L-Ascorbate Degradation Pathway Intermediates (in Ralstonia eutropha)

Compound NameRole in Pathway
L-AscorbateInitial substrate
2,3-Diketo-L-gulonateProduct of L-ascorbate oxidation and hydrolysis
2-Carboxy-L-lyxonolactoneProduct of benzilic acid rearrangement of 2,3-diketo-L-gulonate
2-Carboxy-L-lyxonateProduct of lactone hydrolysis of 2-carboxy-L-lyxonolactone
This compoundProduct of decarboxylation of 2-carboxy-L-lyxonate; further catabolized to α-ketoglutarate
α-KetoglutarateFinal product, enters citric acid cycle

Contributions to Research on Enzyme Evolution and Mechanistic Diversity within Superfamilies

Research involving this compound has significantly contributed to the understanding of enzyme evolution and the mechanistic diversity observed within enzyme superfamilies. nih.govnih.govplos.orgacs.orgnih.govresearchgate.net The this compound dehydratase (LyxD), for instance, has been assigned to an isofunctional family within the mandelate racemase (MR) subgroup of the enolase superfamily. nih.govacs.orgnih.govacs.org This assignment is crucial because the enolase superfamily is renowned for its remarkable mechanistic diversity, where members catalyze a wide array of reactions, all initiated by a common catalytic strategy: the abstraction of an α-proton from a carboxylate anion substrate to form a magnesium-stabilized enediolate intermediate. nih.govresearchgate.net

Studies have shown that this compound can also serve as a substrate for other enzymes within the enolase superfamily, such as L-rhamnonate dehydratase, albeit less efficiently than its primary substrate. nih.gov This promiscuous substrate specificity provides insights into how new enzymatic functions can evolve from existing catalytic scaffolds. nih.govplos.org The catalytic efficiencies of LyxD, for example, have been measured at approximately 10⁴ M⁻¹ s⁻¹, which is consistent with efficiencies observed for other families within the MR subgroup. nih.govacs.orgnih.govacs.org The structural analysis of enzymes like LyxD, revealing conserved catalytic dyads (e.g., His-Asp) and motifs, further elucidates the shared evolutionary heritage and the subtle structural variations that lead to diverse functions within these superfamilies. nih.govnih.govnih.gov

Biotechnological Potential and Metabolic Engineering Implications

The metabolic pathways involving this compound present promising avenues for biotechnological applications and metabolic engineering. The ability of microorganisms like Pseudomonas aeruginosa PAO1 and Ralstonia eutropha to degrade this compound to α-ketoglutarate, a key intermediate in the citric acid cycle, underscores its potential in microbial factories. nih.govnih.govacs.orgnih.govchemrxiv.orgchemrxiv.orgfrontiersin.org Metabolic engineering strategies aim to optimize microbial strains for enhanced production of valuable chemicals by manipulating their metabolic pathways. frontiersin.orgnih.gov

The conversion of this compound into α-ketoglutarate suggests that this compound could serve as a feedstock or an intermediate in the biosynthesis of other commercially relevant compounds. α-Ketoglutarate itself is a vital metabolic intermediate linking carbon and nitrogen metabolism and is a target for biotechnological production. frontiersin.org Therefore, understanding and engineering the this compound degradation pathway could lead to novel bioprocesses for producing α-ketoglutarate or other derivatives. Advances in metabolic engineering, including gene editing and pathway reconstruction, can be applied to enhance the efficiency of such biotransformations, potentially utilizing renewable raw materials. frontiersin.orgnih.gov

Future Directions and Emerging Research Areas

Discovery and Characterization of Novel L-Lyxonate-Involving Metabolic Pathways

While a catabolic pathway for this compound has been characterized in Pseudomonas aeruginosa PAO1, leading to α-ketoglutarate, an intermediate in the citric acid cycle, and its involvement in L-ascorbate degradation in Ralstonia eutropha H16 has been established, the complete landscape of this compound metabolism in diverse organisms is still largely unexplored. In P. aeruginosa PAO1, this compound is dehydrated by this compound dehydratase (LyxD) to form 2-keto-3-deoxy-L-lyxonate (L-Kdl), which is then further dehydrated to α-ketoglutarate semialdehyde, finally oxidized to α-ketoglutarate nih.govnih.govwikipedia.orgfishersci.nothegoodscentscompany.com. Similarly, in R. eutropha H16, this compound is a product of a novel L-ascorbate catabolic pathway, subsequently degraded to α-ketoglutarate wikidata.orgnih.govguidetopharmacology.org.

Future research will likely focus on identifying and characterizing additional this compound-involving metabolic pathways in a wider array of microbial species, as well as in eukaryotic organisms. The application of genomic enzymology tools, such as sequence similarity networks (SSNs) and genome neighborhood networks (GNNs), has proven instrumental in discovering uncharacterized enzyme clusters and novel metabolic pathways nih.gov. These computational approaches, combined with targeted biochemical and genetic experiments, can accelerate the identification of new this compound biosynthesis or degradation routes, including those that might involve previously unknown enzymatic transformations. For instance, studies have indicated that Mycobacterium smegmatis can utilize D-ribonate, L-ribonate, D/L-lyxonate, L-threonate, and D-erythronate as sole carbon sources through an as-yet-unknown pathway, highlighting the potential for novel discoveries thegoodscentscompany.com.

Engineering Microbial Systems for Enhanced this compound Production or Bioremediation

The insights gained from understanding this compound's metabolic pathways can be leveraged for biotechnological applications. While current research prominently features the microbial production of other amino acids like L-lysine through fermentation and genetic engineering nih.govuni.lunih.govnih.govnih.gov, similar strategies could be applied to this compound.

Future efforts could involve engineering microbial systems for enhanced this compound production. This would entail:

Metabolic pathway optimization: Modifying existing this compound biosynthetic or catabolic pathways, or introducing heterologous pathways, to increase yield and purity. This could involve overexpression of key enzymes, downregulation of competing pathways, or engineering transport systems.

Strain development: Utilizing genetic engineering techniques to optimize host strains (e.g., Escherichia coli or Corynebacterium glutamicum, which are commonly used for industrial amino acid production) for efficient this compound synthesis from renewable carbon sources uni.lunih.gov.

Bioremediation applications: Exploring the potential of this compound-degrading microbes for bioremediation purposes. If this compound or related compounds are found to accumulate in specific environments or are byproducts of industrial processes, engineered microbial systems could be developed to efficiently break them down, contributing to environmental sustainability.

Deeper Mechanistic Investigations of this compound-Transforming Enzymes and their Promiscuity

The this compound dehydratase (LyxD) from Pseudomonas aeruginosa PAO1 is a well-studied enzyme belonging to the mandelate (B1228975) racemase (MR) subgroup of the enolase superfamily nih.govnih.govwikipedia.orgfishersci.nothegoodscentscompany.com. Kinetic studies have shown that LyxD efficiently dehydrates this compound, with catalytic efficiencies around 10^4 M^-1 s^-1 nih.govnih.govwikipedia.orgfishersci.no. Structural analyses have revealed key active site features, including a His-Asp dyad and a KxR motif, and a requirement for Mg2+ for catalysis nih.govwikipedia.orgfishersci.no.

A significant area for future investigation is the deeper mechanistic understanding of this compound-transforming enzymes, particularly regarding their promiscuity. Enzyme promiscuity, the ability of an enzyme to catalyze secondary reactions in addition to its primary function, is a crucial aspect of enzyme evolution and a valuable resource in biocatalysis biorxiv.orgwmcloud.org. LyxD itself exhibits promiscuous activity, dehydrating L-rhamnonate, L-mannonate, and D-gulonate, albeit with lower efficiency than this compound idrblab.net.

Future research should focus on:

High-resolution structural biology: Obtaining more detailed structural information of LyxD and other this compound-transforming enzymes in complex with various substrates, intermediates, and inhibitors to fully elucidate the molecular basis of their catalytic mechanisms and substrate specificity.

Computational modeling and simulations: Employing advanced computational methods, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) approaches, to gain atomic-level insights into the reaction mechanisms, transition states, and the factors governing enzyme promiscuity.

Directed evolution and rational design: Utilizing insights from mechanistic studies to engineer this compound-transforming enzymes for altered substrate specificities, enhanced catalytic efficiencies, or novel promiscuous activities relevant to industrial biocatalysis or synthetic biology applications.

Development of Advanced Methodologies for Studying this compound Biochemistry in Complex Biological Systems

Current methodologies for studying this compound biochemistry have included kinetic assays, qRT-PCR for gene expression analysis, and NMR for product identification nih.govnih.govwikipedia.orgfishersci.nowikidata.orgidrblab.net. However, to fully understand this compound's roles in complex biological systems, more advanced and integrated methodologies are required.

Future methodological developments could include:

Advanced metabolomics: Implementing high-throughput and sensitive analytical platforms (e.g., LC-MS/MS, GC-MS, NMR spectroscopy) for comprehensive profiling of this compound and its related metabolites in various biological matrices (e.g., cells, tissues, biofluids). This would enable the identification of previously uncharacterized this compound fluxes and pools.

Fluxomics: Applying stable isotope labeling and mass spectrometry-based fluxomics to quantify the metabolic fluxes through this compound pathways in vivo. This would provide dynamic insights into how this compound metabolism is regulated and integrated with central metabolism under different physiological or environmental conditions.

In vivo imaging and biosensors: Developing genetically encoded biosensors or imaging probes for real-time monitoring of this compound levels or enzymatic activities within living cells or organisms. This would offer unprecedented spatial and temporal resolution for studying this compound biochemistry in its native context.

Systems biology integration: Integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with computational modeling to build comprehensive systems-level models of this compound metabolism. This would allow for predictive understanding of its behavior in complex biological networks and facilitate rational engineering strategies.

Elucidation of this compound’s Broader Biological Significance beyond Known Catabolic Routes

Currently, this compound is primarily known as a metabolite involved in the catabolism of L-ascorbate and as a carbon source for certain bacteria nih.govnih.govwikipedia.orgfishersci.nothegoodscentscompany.comwikidata.orgnih.govguidetopharmacology.org. However, its broader biological significance, particularly in organisms where it is not a primary carbon source, remains largely unknown.

Future research should aim to:

Investigate potential signaling roles: Explore whether this compound or its derivatives act as signaling molecules, influencing gene expression, enzyme activity, or cellular processes. Analogous to other sugar acids or their metabolites, this compound could potentially play a regulatory role, similar to how some ascorbate (B8700270) metabolites are hypothesized to act as signaling molecules related to reactive oxygen species status nih.gov.

Explore involvement in stress responses: Determine if this compound metabolism is modulated in response to environmental stresses (e.g., nutrient limitation, oxidative stress, pH changes) and whether it contributes to cellular adaptation or protection mechanisms.

Identify roles in interspecies interactions: Investigate the role of this compound in microbial communities or host-microbe interactions. For example, it could serve as a cross-feeding metabolite or a signaling molecule between different species.

Uncover physiological functions in higher organisms: While its role in human metabolism is less characterized beyond being a urinary metabolite, future studies could explore if this compound has any subtle, yet important, physiological functions or if its dysregulation is associated with specific health conditions.

By pursuing these future directions, researchers can gain a more comprehensive understanding of this compound's biochemistry, expanding its known biological roles and unlocking its potential for various biotechnological and biomedical applications.

Q & A

Q. How can genomic enzymology tools predict novel this compound-associated enzymes in understudied organisms?

  • Methodological Answer : Leverage sequence similarity networks (SSNs) and genome neighborhood networks (GNNs) to identify conserved gene clusters. For example, SSNs linked LyxD homologs in Chlamydia to queuine salvage pathways, suggesting unexplored this compound metabolic roles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.